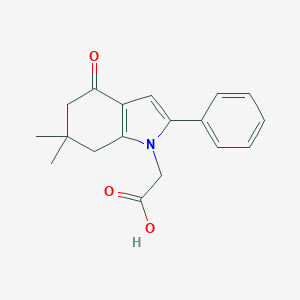

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives could potentially affect pathways related to these biological activities.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

This makes them a valuable area of study for the development of new therapeutic agents .

Activité Biologique

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H19NO3. It features a complex indole structure that contributes to its biological activity. The presence of the acetic acid moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization. For instance, research indicates that compounds with similar indole structures can lead to G2/M cell cycle arrest and inhibit tumor growth by targeting microtubules .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting potential use in developing new antibiotics. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies suggest that compounds with similar structures can enhance cognitive function and provide protective effects against neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells via caspase pathways.

- Microtubule Disruption : By binding to tubulin, it prevents microtubule formation necessary for mitosis.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative damage in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Afifi et al. (2017) | Anticancer | Induced apoptosis in MCF-7 cells; G2/M arrest observed. |

| Suvarna et al. (2017) | Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

| Rawat & Verma (2016) | Neuroprotection | Reduced oxidative stress in neuronal models; improved cognitive function noted. |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurodegenerative disorders .

3. Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Research indicates that certain indole derivatives possess activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal treatments .

Materials Science Applications

1. Polymer Chemistry

The unique structural features of this compound make it suitable for incorporation into polymer matrices. Its use as a monomer can lead to the development of novel polymers with enhanced mechanical properties and thermal stability .

2. Organic Light Emitting Diodes (OLEDs)

Research into the optical properties of this compound has revealed its potential application in OLED technology. The compound's ability to emit light when excited makes it a candidate for use in next-generation display technologies .

Agricultural Chemistry Applications

1. Pesticidal Activity

Studies have reported that indole derivatives exhibit insecticidal and fungicidal activities. The application of this compound in agricultural formulations could provide an effective means of pest control while minimizing environmental impact .

2. Plant Growth Regulation

The compound may also serve as a plant growth regulator. Preliminary studies suggest that it can influence plant growth parameters such as germination rates and biomass production .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSGZCNDDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350573 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121626-22-0 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.